molecular formula C13H21F2NO4 B2884588 (R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 1956437-69-6

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No. B2884588
M. Wt: 293.311
InChI Key: JALIUBZVGPQDJB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, commonly known as Boc-DFA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Boc-DFA is a derivative of the amino acid alanine, and its unique structure makes it a valuable tool for researchers in the field of biochemistry and pharmacology.

Scientific Research Applications

Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group

The tert-butyloxycarbonyl group plays a crucial role in the quantitative cleavage from N-blocked amino acids and peptides, enabling accurate determination through a back titration method. This method is pivotal for the analysis and synthesis of peptide derivatives, highlighting the tert-butyloxycarbonyl group's significance in peptide chemistry (Ehrlich-Rogozinski, 1974).

Synthesis and Properties of Amino Acid-Based Polyacetylenes

Research on the synthesis and polymerization of novel amino acid-derived acetylene monomers, including derivatives of N-(tert-butoxycarbonyl)-l-alanine, has demonstrated the potential for creating polymers with unique properties. These studies provide insights into the development of materials with specific chiroptical properties, useful for various applications in materials science (Gao, Sanda, & Masuda, 2003).

Improved Selectivity in the Removal of the tert.-Butyloxycarbonyl Group

Advancements in the selective removal of the tert-butyloxycarbonyl group, especially in the presence of other protective groups, have been achieved through the use of specific acid mixtures. This research is integral to the field of peptide synthesis, where selective deprotection is often required (Bodanszky & Bodanszky, 2009).

Facile Synthesis of Reactive Precursor Chelating Agent

The synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-Tris(t)Bu ester) highlights the compound's role as a precursor chelating agent for lanthanide ions. This work underscores the potential applications in molecular imaging and the development of contrast media for enhanced diagnostic accuracy (Li, Winnard, & Bhujwalla, 2009).

properties

IUPAC Name

(2R)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALIUBZVGPQDJB-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

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